Methyl 3-boronobenzenesulfonamide
Overview
Description
Methyl 3-boronobenzenesulfonamide, also known as N-((methylthio)methyl)-o-benzeneboronic acid sulfonamide, is a sulfonamide-based boronic acid derivative. It is widely used in organic synthesis. The compound has a molecular weight of 215.03 g/mol and a molecular formula of C7H10BNO4S .
Molecular Structure Analysis
The molecular structure of Methyl 3-boronobenzenesulfonamide is represented by the formula C7H10BNO4S . The compound is a white crystalline powder.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
Methyl 3-boronobenzenesulfonamide is a white crystalline powder with a molecular weight of 267.14 g/mol. It has a melting point of 140-142°C and a boiling point of 532.6°C at 760 mmHg. The compound is soluble in methanol, ethanol, and acetonitrile.Scientific Research Applications
Environmental Remediation
Methyl 3-boronobenzenesulfonamide has been studied for its potential in environmental remediation, specifically in the capture and degradation of harmful chemicals. For example, research has explored the use of activated carbon to capture methyl bromide, a fumigant with ozone-depleting potential. Techniques like submersion in aqueous thiosulfate solution and electrolytic destruction have shown promise in debrominating sorbed methyl bromide, indicating a potential application of similar compounds in mitigating the negative environmental impacts of hazardous chemicals (Yang et al., 2015).
Chemical Synthesis and Modification
In the field of chemical synthesis, methyl 3-boronobenzenesulfonamide-related compounds have been employed for constructing significant functional chemical groups. For instance, a cross-coupling protocol involving boronic acid, sodium metabisulfite, and dimethyl carbonate has been developed for creating methyl sulfones, indicating the versatility of boronic compounds in synthesizing diverse functional groups. The modification of pharmaceuticals and synthesis of complex molecules like Firocoxib have been efficiently established through strategies involving boron-based methyl sources (Wang et al., 2019).
Biomedical Applications
Boronic acid-containing polymers, closely related to methyl 3-boronobenzenesulfonamide, have demonstrated utility in various biomedical applications. These polymers have been employed in the treatment of conditions like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. This highlights the potential of methyl 3-boronobenzenesulfonamide and related compounds in developing new biomaterials for medical applications (Cambre & Sumerlin, 2011).
Photodegradation of Pollutants
Studies have also investigated the use of boron-doped compounds in the photodegradation of pollutants like rhodamine B and methyl orange under visible light irradiation. This signifies the potential application of methyl 3-boronobenzenesulfonamide-related compounds in treating water pollutants and contributing to environmental sustainability (Yan et al., 2010).
properties
IUPAC Name |
[3-(methylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXOPNERIFVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661209 | |
Record name | [3-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-boronobenzenesulfonamide | |
CAS RN |
871329-75-8 | |
Record name | B-[3-[(Methylamino)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871329-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Methylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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